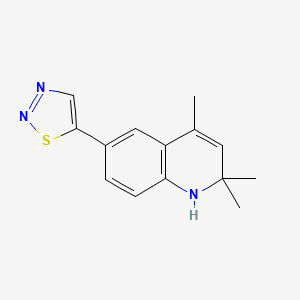![molecular formula C18H19FN4O2S B14258860 6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole CAS No. 332012-00-7](/img/structure/B14258860.png)
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorine atom, a sulfonyl group attached to a methylphenyl ring, and a piperazine moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine derivatives in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonyl group play crucial roles in enhancing the compound’s binding affinity and selectivity. The piperazine moiety may contribute to the compound’s ability to cross biological membranes and reach its target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole: Lacks the fluorine atom but shares similar structural features.
6-Chloro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole: Contains a chlorine atom instead of fluorine.
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-morpholinyl)-1H-indazole: Contains a morpholine ring instead of piperazine.
Uniqueness
6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl group and piperazine moiety further enhances its potential as a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
332012-00-7 |
|---|---|
Molekularformel |
C18H19FN4O2S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-fluoro-1-(4-methylphenyl)sulfonyl-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C18H19FN4O2S/c1-13-2-5-15(6-3-13)26(24,25)23-17-12-14(19)4-7-16(17)18(21-23)22-10-8-20-9-11-22/h2-7,12,20H,8-11H2,1H3 |
InChI-Schlüssel |
NAVHISBSLCWSJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)F)C(=N2)N4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


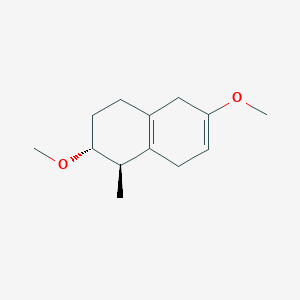
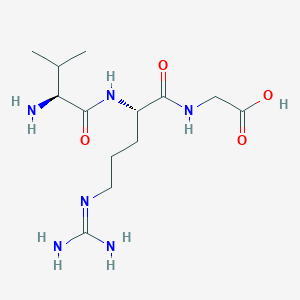

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)
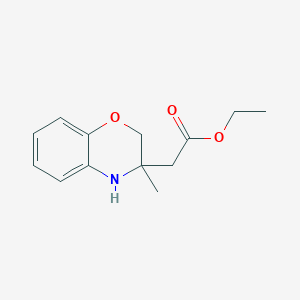
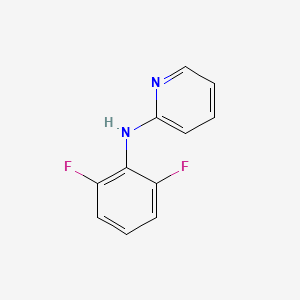
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
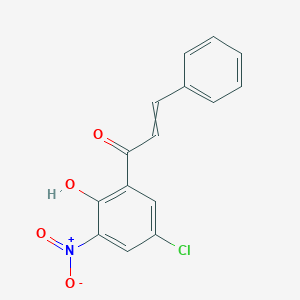
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
